molecular formula C5H7Cl2N3 B1436459 6-(Chloromethyl)pyridazin-3-amine hydrochloride CAS No. 2059942-54-8

6-(Chloromethyl)pyridazin-3-amine hydrochloride

Cat. No.: B1436459
CAS No.: 2059942-54-8
M. Wt: 180.03 g/mol
InChI Key: WTBCNIOOUGVZAF-UHFFFAOYSA-N
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Description

6-(Chloromethyl)pyridazin-3-amine hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is characterized by the presence of a chloromethyl group attached to the pyridazin-3-amine structure, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Chloromethylation Reaction: One common method involves the chloromethylation of pyridazin-3-amine using formaldehyde and hydrochloric acid. The reaction is typically carried out in an acidic medium at elevated temperatures.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the chloromethyl group into a methylene group.

  • Substitution: Substitution reactions involving the chloromethyl group are common, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium cyanide (NaCN) for cyanation.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Methanol derivatives.

  • Substitution Products: Cyanides, amines, and other functionalized compounds.

Scientific Research Applications

6-(Chloromethyl)pyridazin-3-amine hydrochloride is widely used in scientific research due to its reactivity and versatility:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(Chloromethyl)pyridazin-3-amine hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific use case.

Comparison with Similar Compounds

  • 6-(Chloromethyl)uracil: Used in the synthesis of nucleoside analogs.

  • 2,2'-Bipyridine, 6-(chloromethyl)-: Utilized in coordination chemistry.

Uniqueness: 6-(Chloromethyl)pyridazin-3-amine hydrochloride is unique due to its specific structural features and reactivity profile, which make it suitable for a wide range of applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

6-(chloromethyl)pyridazin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3.ClH/c6-3-4-1-2-5(7)9-8-4;/h1-2H,3H2,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBCNIOOUGVZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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